molecular formula C5H7N3OS B15217248 6-Amino-4-(methylsulfanyl)pyrimidin-2(1h)-one CAS No. 6297-82-1

6-Amino-4-(methylsulfanyl)pyrimidin-2(1h)-one

Cat. No.: B15217248
CAS No.: 6297-82-1
M. Wt: 157.20 g/mol
InChI Key: JNCLHAIJSNQOCT-UHFFFAOYSA-N
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Description

6-Amino-4-(methylthio)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of an amino group at the 6th position, a methylthio group at the 4th position, and a keto group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(methylthio)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of thiourea with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(methylthio)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-4-(methylthio)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-4-(methylthio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylthiopyrimidine
  • 6-Methylthio-2-pyrimidinone
  • 4,6-Diaminopyrimidine

Uniqueness

6-Amino-4-(methylthio)pyrimidin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a methylthio group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6297-82-1

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

6-amino-4-methylsulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3OS/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H3,6,7,8,9)

InChI Key

JNCLHAIJSNQOCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NC(=C1)N

Origin of Product

United States

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